6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one
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Overview
Description
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, sulfinyl, and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one likely involves multiple steps, including the introduction of the hydroxyl, sulfinyl, and ketone groups. A possible synthetic route could involve:
- Starting with a suitable hexane derivative.
- Introducing the hydroxyl groups through oxidation reactions.
- Adding the sulfinyl group via sulfoxidation.
- Forming the ketone group through oxidation of a secondary alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Sulfides or sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activity. The presence of hydroxyl and sulfinyl groups suggests it may have antioxidant properties or could interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for specialty chemicals. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism by which 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one exerts its effects would depend on its specific applications. For example, if it has antioxidant properties, it may act by donating electrons to neutralize free radicals. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfonyl)hexan-2-one
- 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-ol
Uniqueness
The uniqueness of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one lies in its specific combination of functional groups
Properties
CAS No. |
113002-28-1 |
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Molecular Formula |
C14H20O4S |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
6-hydroxy-5-(hydroxymethyl)-3-(4-methylphenyl)sulfinylhexan-2-one |
InChI |
InChI=1S/C14H20O4S/c1-10-3-5-13(6-4-10)19(18)14(11(2)17)7-12(8-15)9-16/h3-6,12,14-16H,7-9H2,1-2H3 |
InChI Key |
NSRWPXCAMZQBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(CC(CO)CO)C(=O)C |
Origin of Product |
United States |
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